2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one: is a complex organic compound belonging to the thiazolo[4,5-d]pyridazine class. This compound features a thiazole ring fused to a pyridazine ring, which is further substituted with a methyl group and a thiophene moiety. Thiazole derivatives are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Scientific Research Applications
2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: : Explored for its potential therapeutic uses in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Thiazole derivatives, a core structural motif in this compound, have been known to interact with a wide range of biological targets, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Mode of Action
Thiazole derivatives have been known to interact with their targets through various mechanisms, such as inhibiting the aggregation factor of human platelets, urokinase, and poly (adp-ribose) polymerase-1 .
Biochemical Pathways
Thiazole derivatives have been known to affect a wide range of biochemical pathways, including those involved in inflammation, viral replication, and bacterial growth .
Result of Action
Some thiazole derivatives have been shown to have antitumor activity against certain cancer cell lines .
Action Environment
The performance of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Future Directions
Thiazolo[4,5-d]pyrimidine derivatives are considered potential therapeutic agents, particularly in the development of anticancer drugs . This suggests that “2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” and similar compounds may have potential applications in medicinal chemistry and pharmacology.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby influencing their function .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one in laboratory settings are currently being studied. Initial findings suggest that it may have a certain degree of stability, with potential long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is believed to interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that it interacts with certain transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are currently being studied. It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the pyridazine ring. One common approach is the cyclization of appropriately substituted thiophene derivatives with α-haloketones or α-haloesters under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to promote ring closure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry might be employed to ensure consistent product quality and yield. The choice of solvents, temperature control, and purification methods would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thienyl group to its corresponding sulfone or sulfoxide.
Reduction: : Reduction of the thiazole ring to form thiazolidine derivatives.
Substitution: : Replacement of the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of 2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one sulfone or sulfoxide.
Reduction: : Production of 2-methyl-7-(2-thienyl)thiazolidine derivatives.
Substitution: : Generation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one: is unique due to its specific structural features, such as the presence of the thienyl group and the thiazolo[4,5-d]pyridazine core. Similar compounds include:
Thiazole derivatives: : Known for their diverse biological activities.
Pyridazine derivatives: : Often studied for their pharmacological properties.
Thiophene derivatives: : Valued for their role in medicinal chemistry.
These compounds share some similarities but differ in their specific substituents and core structures, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
2-methyl-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS2/c1-5-11-8-9(16-5)7(12-13-10(8)14)6-3-2-4-15-6/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEYUXIRLLZFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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